N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-5-methylisoxazole-3-carboxamide
Description
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-5-methylisoxazole-3-carboxamide is a heterocyclic compound featuring a pyrrolo[3,4-b]pyridine core fused with a dione moiety, linked via an ethyl chain to a 5-methylisoxazole-3-carboxamide group. The isoxazole moiety may enhance metabolic stability and binding affinity to biological targets .
Properties
IUPAC Name |
N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4/c1-8-7-10(17-22-8)12(19)16-5-6-18-13(20)9-3-2-4-15-11(9)14(18)21/h2-4,7H,5-6H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBXWHGJEISBGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCCN2C(=O)C3=C(C2=O)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-5-methylisoxazole-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolo[3,4-b]pyridine core, followed by the introduction of the isoxazole ring and the carboxamide group. Key steps may include:
Formation of the Pyrrolo[3,4-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as substituted pyridines and amines.
Introduction of the Isoxazole Ring: This step often involves cycloaddition reactions, where nitrile oxides react with alkenes or alkynes to form the isoxazole ring.
Attachment of the Carboxamide Group: This can be done through amidation reactions, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2), alkyl halides, and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-5-methylisoxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties.
Medicine: Research may focus on its potential as a therapeutic agent, exploring its efficacy and safety in treating various diseases.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound shares structural similarities with pyrrolo[3,4-b]pyrazine and pyridine derivatives reported in the Toxin Target Database (). Key analogues include:
| Compound Name | Core Structure | Substituents/Functional Groups |
|---|---|---|
| N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-5-methylisoxazole-3-carboxamide (Target) | Pyrrolo[3,4-b]pyridine | Ethyl-linked 5-methylisoxazole-3-carboxamide |
| (+)-(5S)-6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl-4-methylpiperazine-1-carboxylate | Pyrrolo[3,4-b]pyrazine | 5-Chloropyridinyl, 4-methylpiperazine carboxylate |
| (S)-6-(5-Chloro-2-pyridinyl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl-4-methyl-1-piperazinecarboxylate | Pyrrolo[3,4-b]pyrazine | 5-Chloropyridinyl, 4-methylpiperazine |
Key Observations :
Core Heterocycle Differences : The target compound’s pyrrolo[3,4-b]pyridine core differs from analogues with pyrrolo[3,4-b]pyrazine (nitrogen-rich ring), which may alter electronic properties and target selectivity .
Substituent Variations : The ethyl-linked isoxazole group in the target contrasts with piperazine-carboxylate or chloropyridinyl groups in analogues. These differences likely impact solubility, bioavailability, and receptor binding.
Synthetic Routes : While direct synthesis data for the target is unavailable, highlights methods like Wittig-Horner reactions and ring-forming steps (e.g., Vilsmeier-Haack) that could apply to its synthesis.
Hypothetical Pharmacological and Physicochemical Comparisons
Pharmacological Activity
- Target Compound : The isoxazole group may confer metabolic stability and enhance binding to enzymes or receptors, similar to isoxazole-containing drugs (e.g., COX-2 inhibitors).
- Piperazine Analogues : Piperazine derivatives often exhibit improved solubility and CNS penetration, suggesting that analogues in might target neurological pathways .
Physicochemical Properties
- Solubility : The target’s isoxazole-carboxamide group may reduce solubility compared to piperazine-carboxylate analogues, which have ionizable amines.
- Crystal Packing : ’s crystal data for a thiazolopyrimidine derivative (unrelated structurally) implies that substituent bulkiness (e.g., trimethoxybenzylidene) affects lattice stability. For the target compound, the planar isoxazole and rigid pyrrolopyridine core could influence crystallinity .
Biological Activity
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-5-methylisoxazole-3-carboxamide is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the class of heterocyclic compounds, characterized by a fused bicyclic system containing nitrogen atoms. Its chemical formula is with a molecular weight of approximately 297.31 g/mol. The structure includes a pyrrolo[3,4-b]pyridine core, which is crucial for its biological activity.
This compound interacts with specific molecular targets within cells. Its mechanism primarily involves:
- Enzyme Inhibition : The compound inhibits various enzymes that regulate cellular processes, including those involved in apoptosis and inflammation.
- Receptor Modulation : It may bind to cellular receptors, altering signaling pathways that affect cell proliferation and survival.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity : Studies have shown that it possesses significant cytotoxic effects against various cancer cell lines, including colorectal carcinoma (HCT-116) and prostate cancer (PC3). The IC50 values for these activities are critical in determining its efficacy compared to standard chemotherapeutics like 5-fluorouracil.
- Anti-inflammatory Properties : The compound has been noted for its ability to modulate inflammatory responses, making it a candidate for treating inflammatory disorders.
- Antimicrobial Effects : Preliminary studies suggest potential antimicrobial activity, warranting further investigation into its use as an antibacterial or antifungal agent.
Cytotoxicity Against Cancer Cell Lines
A recent study evaluated the cytotoxic effects of various derivatives of isoxazole and pyrrolo compounds against HCT-116 and PC3 cells. The results indicated that this compound demonstrated strong cytotoxicity with IC50 values significantly lower than those of established chemotherapeutics:
| Compound | Cell Line | IC50 (µM) | Activity Level |
|---|---|---|---|
| This compound | HCT-116 | 8.2 | Strong |
| 5-Fluorouracil | HCT-116 | 10.0 | Moderate |
| This compound | PC3 | 10.0 | Moderate |
Mechanistic Studies
Further mechanistic studies have indicated that this compound can induce apoptosis in cancer cells through the activation of caspase pathways. It has been shown to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins.
Q & A
Q. What analytical techniques confirm the compound’s stability under physiological conditions?
- Methodology :
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (H₂O₂) conditions.
- LC-MS Stability Assays : Monitor degradation products over 24–72 hours in PBS (pH 7.4) at 37°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
